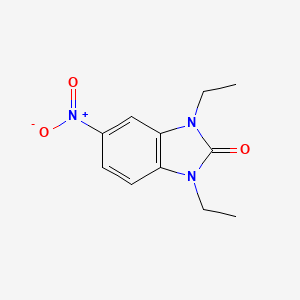

1,3-二乙基-5-硝基-1,3-二氢-2H-苯并咪唑-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one is a derivative of benzimidazole, a class of heterocyclic compounds that are of significant interest due to their diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the general class of nitro-benzimidazole derivatives and their properties. For instance, the first paper discusses the synthesis of 1-aminoalkyl-2-benzyl-nitro-benzimidazoles, which are related to the compound and are noted for their strong analgesic activity .

Synthesis Analysis

The synthesis of nitro-benzimidazole derivatives, as described in the first paper, involves the introduction of aminoalkyl and benzyl groups into the benzimidazole scaffold . Although the exact method for synthesizing 1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one is not detailed, the paper provides a general approach that could potentially be adapted for its synthesis. The most active compound mentioned in the paper is a 5-nitro-benzimidazole derivative, which suggests that the nitro group plays a crucial role in the activity of these compounds .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The introduction of substituents such as nitro groups can significantly alter the electronic properties of the molecule. The second paper discusses the impact of electron-withdrawing substituents on the activity of 1,3-bis(benzimidazol-2-yl)benzene derivatives . Although the paper does not specifically address the molecular structure of 1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one, it implies that such modifications can enhance the compound's activity, which could be relevant for understanding the behavior of the compound .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions involving 1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one. However, the second paper indicates that benzimidazole derivatives with electron-withdrawing groups can participate in anion transport through anion exchange mechanisms . This suggests that the compound may also engage in similar chemical reactions due to the presence of the nitro group, which is a strong electron-withdrawing substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one can be inferred to some extent from the general characteristics of nitro-benzimidazole derivatives. The first paper mentions that the compounds prepared show strong analgesic activity, indicating that they may interact with biological systems in a significant way . The second paper's mention of enhanced anionophoric activity due to electron-withdrawing substituents suggests that such modifications can lead to a marked increase in certain chemical properties, such as solubility or reactivity .

科学研究应用

合成与高能材料开发

Šarlauskas, Stankevičiūtė, & Tamulienė (2022) 的一项研究探索了新型 1,3-二氢-2H-苯并咪唑-2-酮硝基和硝胺衍生物的合成,包括详细的晶体结构分析。他们专注于这些化合物作为新型热稳定高能材料的潜在应用。初步的能量特性表明,这些化合物(如 TriNBO 及其衍生物)与传统材料(如 TNT 和梯恩梯)相比,能量特性有所提高,表明它们具有作为高能材料的潜力 (Šarlauskas, Stankevičiūtė, & Tamulienė, 2022)。

分离酶抑制剂的合成

2017 年,Chugunova, Samsonov, Akylbekov, & Mazhukin 研究了 2H-苯并咪唑 1,3-二氧化物的合成,其中包括新型 2H-苯并咪唑 1,3-二氧化物 5-硝基衍生物的合成。这项研究旨在开发分离酶抑制剂,这在癌症研究和治疗领域至关重要 (Chugunova 等人,2017 年)。

阴离子转运和分子相互作用

彭等人的一项研究(2016 年)表明,1,3-双(苯并咪唑-2-基)苯衍生物(包括带有硝基的衍生物)表现出有效的阴离子载体活性。这一发现对分子转运系统的设计和理解分子内相互作用具有重要意义 (彭等人,2016 年)。

合成苯并咪唑衍生物用于抗菌活性

Karale, Rindhe, & Rode (2015 年) 的研究涉及苯并咪唑酮衍生物的合成,包括 5-硝基苯并咪唑酮与各种化合物的反应。对这些衍生物的抗菌、抗结核和抗真菌活性进行了测试,突出了苯并咪唑衍生物在开发新型抗菌剂中的重要性 (Karale, Rindhe, & Rode, 2015 年)。

合成和光物理研究

Padalkar 等人(2011 年)合成了新型 2-取代苯并咪唑衍生物并研究了它们的光物理性质。这些研究对于开发用于光动力治疗等应用的材料以及理解溶剂极性对吸收-发射性质的影响至关重要 (Padalkar 等人,2011 年)。

光学活性氨基酸衍生物的制备

Hasan, Shaheen, Yunus, & Munir (2000 年)致力于从甲基化 5-氨基-氮杂杂环(包括苯并咪唑衍生物)制备光学活性氨基酸衍生物。这项研究为手性化学和合成具有特定光学性质化合物的领域做出了贡献 (Hasan, Shaheen, Yunus, & Munir, 2000 年)。

未来方向

属性

IUPAC Name |

1,3-diethyl-5-nitrobenzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-3-12-9-6-5-8(14(16)17)7-10(9)13(4-2)11(12)15/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKZIUFTPWMHKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

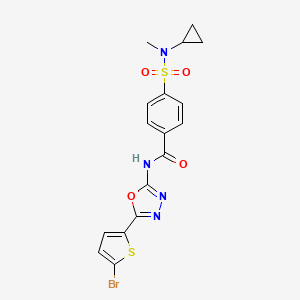

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3009922.png)

![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3009924.png)

![2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3009929.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B3009931.png)

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3009936.png)

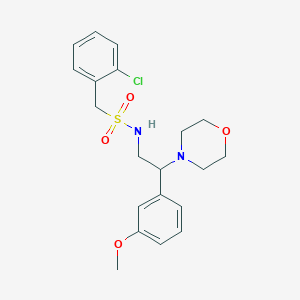

![(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3009941.png)

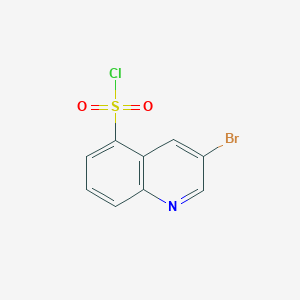

![6-bromo-3-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B3009942.png)